Picrocrocin

Übersicht

Beschreibung

Picrocrocin is a monoterpene glycoside precursor of safranal, primarily found in the spice saffron, which is derived from the Crocus sativus flower . It is known for its bitter taste and is the main compound responsible for the characteristic flavor of saffron . During the drying process of saffron, this compound breaks down to form safranal, which contributes to the aroma of saffron .

Wissenschaftliche Forschungsanwendungen

Picrocrocin hat mehrere wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Chemie: Wird als Marker-Verbindung zur Qualitätskontrolle von Safran verwendet.

Biologie: Wird für seine Rolle bei der Biosynthese von Safranal und anderen verwandten Verbindungen untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Umwandlung in Safranal. Das Enzym Glucosidase hydrolysiert this compound, um das Aglykon (HTCC) zu erzeugen, das dann zu Safranal dehydriert wird . Safranal ist bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften, die zu den potenziellen gesundheitlichen Vorteilen von Safran beitragen .

Wirkmechanismus

Target of Action

Picrocrocin, a bioactive constituent of saffron, has been suggested as a potential candidate for addressing a range of ailments, including neurodegenerative diseases . It has been found to interact with the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle regulation and growth. This interaction is particularly significant in the context of neurodegenerative diseases .

Mode of Action

This compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. For instance, it has been found to boost the levels of phosphorylated proline-rich AKT substrate of 40 kDa (p-PRAS40), mammalian target of rapamycin (mTOR), and pp70S6K in rotenone-induced PD rats through the activation of the PI3K/AKT and AKT/mTOR pathways .

Biochemical Pathways

This compound affects several biochemical pathways. The most significant among these is the PI3K/AKT/mTOR pathway . This pathway is crucial for regulating cell growth and metabolism, and its modulation by this compound can have downstream effects on cell survival and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). To address this issue, diverse approaches involving nanoformulations have been developed to enhance their bioavailability, aqueous solubility, and BBB permeability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its neuroprotective effects. It exerts a neuroprotective effect in conditions like Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, Amyotrophic lateral sclerosis, and others, by modulating relevant parameters . Moreover, it has been found to have hypolipidemic effects, suggesting a non-statin-like mode of action on lipid homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, light plays a pivotal role in regulating plants’ signaling pathways, which can affect the level of secondary metabolites like this compound . Furthermore, the gradual degradation of this compound within aqueous saffron extracts across various temperatures (5–70 °C) has been observed to follow second-order kinetics .

Biochemische Analyse

Biochemical Properties

Picrocrocin exhibits significant antioxidant and anti-inflammatory effects . During the drying process of saffron, this compound liberates the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Cellular Effects

This compound demonstrates limited antioxidant activity but may induce apoptosis in specific cells . It exhibits significant antioxidant and anti-inflammatory effects, protecting against oxidative damage and offering cardiovascular benefits .

Molecular Mechanism

The molecular mechanism of this compound involves the liberation of the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Temporal Effects in Laboratory Settings

The losses of crocetin esters and this compound in saffron with 1 year of storage were 52.2% and 54.3%, respectively . The trend then declined during subsequent storage .

Metabolic Pathways

This compound is a degradation product of the carotenoid zeaxanthin . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .

Transport and Distribution

Although this compound and crocetin sugar esters indicated high bioaccessibility, they were transported at low quantities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Picrocrocin can be isolated from saffron through various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and preparative chromatography are commonly used methods . The isolation process involves extracting saffron with solvents like methanol or ethanol, followed by chromatographic separation to purify this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Crocus sativus and the extraction of saffron stigmas. The stigmas are then dried and processed to isolate this compound. Advanced chromatographic techniques are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Picrocrocin unterliegt mehreren chemischen Reaktionen, darunter Hydrolyse und Dehydratation. Während des Trocknungsprozesses von Safran wird this compound durch das Enzym Glucosidase hydrolysiert, um das Aglykon (HTCC) zu erzeugen, das dann zu Safranal dehydriert wird .

Gängige Reagenzien und Bedingungen:

Hydrolyse: Das Enzym Glucosidase wird verwendet, um this compound zu hydrolysieren.

Dehydratation: Die Dehydratation erfolgt natürlich während des Trocknungsprozesses von Safran.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Picrocrocin ist einzigartig aufgrund seiner Rolle als Vorläufer von Safranal und seines Vorkommens in Safran. Ähnliche Verbindungen sind:

Safranal: Die Hauptaromaverbindung, die aus dem Abbau von this compound entsteht.

Zeaxanthin: Ein Carotinoid, das mit der Biosynthese von this compound in Verbindung steht.

This compound zeichnet sich durch seine spezifische Rolle im Geschmacks- und Aromaprofil von Safran sowie durch seine potenziellen therapeutischen Eigenschaften aus.

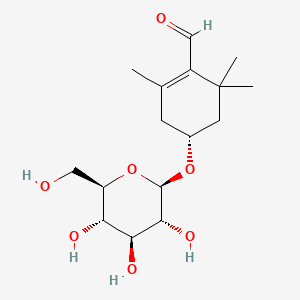

Eigenschaften

IUPAC Name |

(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHJCSAICLADIN-WYWSWGBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160450 | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-55-6 | |

| Record name | Picrocrocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrocrocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROCROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5B022511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

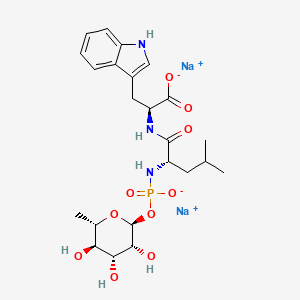

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)